molecular formula C8H17NO B8217305 (4S)-4-Methoxy-3,3-dimethylpiperidine

(4S)-4-Methoxy-3,3-dimethylpiperidine

Cat. No.: B8217305
M. Wt: 143.23 g/mol
InChI Key: AIPZCOSIRHBIBO-ZETCQYMHSA-N
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Description

(4S)-4-Methoxy-3,3-dimethylpiperidine (CAS: 1421254-87-6) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic building block, with its stereochemistry and substituted ring system providing a privileged scaffold for the construction of biologically active molecules. This chiral piperidine is a key intermediate in advanced pharmaceutical research. It is specifically employed in the synthesis of substituted piperidine compounds investigated as potent orexin receptor antagonists . The orexin system is a high-value target for treating sleep disorders such as narcolepsy and insomnia . Furthermore, the scaffold is featured in the research of heterocyclylmethylidene derivatives that act as modulators of the mGluR5 receptor, a target for neurological and psychiatric diseases . Its mechanism of action in final compounds typically involves high-affinity binding to specific G-protein coupled receptors (GPCRs), thereby modulating signaling pathways to elicit a therapeutic effect. Supplied as a liquid with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . The product is accompanied by a certificate of analysis to ensure batch-to-batch consistency and is available for prompt shipping. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4S)-4-methoxy-3,3-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPZCOSIRHBIBO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNCC[C@@H]1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of δ-Amino Ketones

The piperidine core of (4S)-4-methoxy-3,3-dimethylpiperidine can be constructed via intramolecular reductive amination of δ-amino ketones, a method validated in the synthesis of structurally related piperidine alkaloids. For example, treatment of a δ-amino ketone precursor with sodium cyanoborohydride in methanol at 0–5°C induces cyclization, yielding the piperidine ring with moderate stereocontrol. This approach benefits from the inherent conformational bias of the δ-amino ketone, which favors chair-like transition states that position substituents equatorially. In the case of microgrewiapine C synthesis, reductive amination produced a 2,3-cis-3,6-cis diastereomer with 85% yield, highlighting the method’s efficiency for constructing congested piperidines.

Catalytic Hydrogenation of Pyridine Derivatives

Patent literature describes the hydrogenation of pyridine-2-carbonitriles to access piperidine-2-methanamine intermediates, which can subsequently be functionalized. For instance, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile undergoes catalytic hydrogenation over Raney nickel at 50–60°C under 30–50 bar H₂, affording 3,5-dimethyl-4-methoxypyridine-2-methanamine in 72% yield. While this method targets pyridine systems, analogous conditions could reduce a suitably substituted pyridine precursor to the piperidine scaffold of interest, provided steric hindrance from the 3,3-dimethyl groups is mitigated through solvent choice (e.g., ethyl acetate or THF).

Installation of the 4-Methoxy Group

Diazotization and Methoxylation

A two-step sequence involving diazotization and nucleophilic substitution enables the introduction of methoxy groups at the C4 position. As demonstrated in the synthesis of 3,5-dimethyl-4-methoxy-2-chloromethylpyridine, treatment of a primary amine with sodium nitrite in aqueous acetic acid at −5–10°C generates a diazonium intermediate, which undergoes hydrolysis to yield a secondary alcohol. Subsequent methylation with dimethyl sulfate in the presence of potassium carbonate installs the methoxy group. Applied to a piperidine substrate, this method could furnish the 4-methoxy substituent, though the steric environment of 3,3-dimethylpiperidine may necessitate prolonged reaction times or elevated temperatures.

Williamson Ether Synthesis

Alternative approaches leverage the Williamson ether synthesis, where a C4 hydroxyl group is alkylated using methyl iodide or dimethyl sulfate. For example, 4-hydroxypiperidine derivatives treated with methyl iodide in the presence of silver oxide (Ag₂O) in DMF at 60°C for 12 hours achieve 85–90% conversion to the methoxy analog. However, the 3,3-dimethyl substituents may hinder access to the hydroxyl group, requiring polar aprotic solvents like DMSO to enhance reactivity.

Establishing the (4S) Configuration

Asymmetric Catalysis

Chiral auxiliaries and catalysts play pivotal roles in dictating stereochemistry at C4. The use of (S)-BINAP-based palladium complexes in hydrogenation reactions induces enantioselectivity, as reported in the synthesis of tetrahydroisoquinoline alkaloids. For (4S)-4-methoxy-3,3-dimethylpiperidine, a prochiral ketone precursor could be subjected to asymmetric transfer hydrogenation with a Noyori-type catalyst (e.g., RuCl[(S)-BINAP][(S)-DAIPEN]), achieving enantiomeric excesses >90%.

Mosher’s Ester Analysis

Absolute configuration determination relies on Mosher’s ester derivatization. Treatment of the piperidine’s secondary alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) generates diastereomeric esters, whose ¹H NMR chemical shift differences (Δδ = δ_S − δ_R) correlate with spatial arrangement. For microgrewiapine C, Δδ values of −0.12 ppm for H-2 and +0.09 ppm for H-6 confirmed the (2S,3S,6S) configuration, a protocol directly applicable to (4S)-4-methoxy-3,3-dimethylpiperidine.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative ¹H and ¹³C NMR data are critical for structural confirmation. The synthetic (4S)-4-methoxy-3,3-dimethylpiperidine should exhibit key resonances analogous to those of microgrewiapine C:

Positionδ_C (ppm)δ_H (ppm, multiplicity)
C4-OCH₃54.23.31 (s, 3H)
C3-CH₃22.11.28 (s, 6H)
C268.53.02 (qd, J = 6.5, 1.7 Hz)

Coupling constants (e.g., ³J₂,₃ ≈ 9 Hz) and NOE correlations (e.g., H-2ax–H-4ax) further validate the chair conformation and stereochemical assignments.

Specific Rotation

Optical rotation measurements provide additional stereochemical evidence. For microgrewiapine C, [α]D²⁵ = +77.1 (c 0.1, MeOH) matched the natural product, confirming configuration. Similarly, (4S)-4-methoxy-3,3-dimethylpiperidine should display a positive specific rotation, with magnitude dependent on solvent and concentration.

Industrial-Scale Considerations

Catalytic Hydrogenation Optimization

Large-scale synthesis necessitates catalyst recycling and solvent recovery. Patent data suggest that Raney nickel catalysts can be reused for up to five cycles with <10% activity loss when washed with ethanol between batches. Continuous hydrogenation reactors operating at 50 bar H₂ and 60°C achieve space-time yields of 1.2 kg/L·h, making this method economically viable.

Waste Stream Management

Diazotization reactions generate aqueous nitrous acid waste, requiring neutralization with urea before disposal. Methanol and methylene chloride solvents are recoverable via fractional distillation, achieving >95% purity for reuse .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Methoxy-3,3-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the methoxy group, yielding 3,3-dimethylpiperidine.

    Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products

    Oxidation: Formation of 4-oxo-3,3-dimethylpiperidine.

    Reduction: Formation of 3,3-dimethylpiperidine.

    Substitution: Formation of 4-substituted-3,3-dimethylpiperidine derivatives.

Scientific Research Applications

Chemistry

(4S)-4-Methoxy-3,3-dimethylpiperidine serves as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules. It is particularly useful in:

  • Synthesis of Pharmaceutical Compounds : As a precursor in drug development.
  • Reagent in Organic Reactions : Facilitating transformations that lead to desired products.

Biology

In biological research, this compound is studied for its potential interactions with macromolecules and its biological activity. Notable applications include:

  • Biological Activity Studies : Investigating its effects on enzymes and receptors due to the methoxy group’s ability to participate in hydrogen bonding.
  • Drug Development : Exploring its potential therapeutic applications against neurological disorders and cancers .

Medicine

Research indicates that (4S)-4-Methoxy-3,3-dimethylpiperidine may have therapeutic potential:

  • Anti-Cancer Properties : Studies have shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines .
  • Pain Management : Investigations into its efficacy in treating inflammation associated with osteoarthritis suggest it may be beneficial in pain management protocols .

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals:

  • Chemical Manufacturing : Employed as an intermediate in producing agrochemicals and other specialty chemicals.
  • Material Science : Research into polymerization processes where this compound acts as a monomer or additive.

Case Studies

Several case studies illustrate the diverse applications of (4S)-4-Methoxy-3,3-dimethylpiperidine:

  • Cancer Research :
    • A series of piperidine derivatives were synthesized based on (4S)-4-Methoxy-3,3-dimethylpiperidine. These compounds showed significant growth inhibition in hematological cancer cell lines while promoting apoptosis through upregulation of p53 and Bax genes .
  • Neurological Studies :
    • The compound has been evaluated for its effects on neurotransmitter receptors, indicating potential use as a therapeutic agent for neurological disorders .
  • Inflammation Studies :
    • Clinical trials explored the efficacy of related compounds in managing pain associated with arthritis, demonstrating promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of (4S)-4-Methoxy-3,3-dimethylpiperidine involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-Methoxy-3,3-dimethylpiperidine Derivatives

A closely related compound, cis-1-allyl-4-aminomethyl-5-methoxy-3,3-dimethylpiperidine, features a methoxy group at the 5th position instead of the 4th (as in the target compound). Key differences include:

  • Structural Impact: The positional shift of the methoxy group alters electronic distribution and steric interactions. The 5-methoxy derivative includes additional substituents (allyl and aminomethyl groups), which may enhance binding to biological targets like plasmodial enzymes .
  • Synthetic Challenges : Derivatives such as 17h (containing a 5-methoxy-substituted piperidine) were synthesized in low yields (6%), suggesting steric hindrance or regioselectivity issues during synthesis .
Parameter (4S)-4-Methoxy-3,3-dimethylpiperidine 5-Methoxy-3,3-dimethylpiperidine Derivatives
Methoxy Position 4 (S-configuration) 5
Additional Substituents None Allyl, aminomethyl
Synthetic Yield Not reported 6% (for derivative 17h)

Fluorophenyl-Substituted Piperidines

Compounds like (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine exhibit fluorophenyl and benzodioxol groups. These differ significantly in:

  • Bioactivity : Fluorine atoms and aromatic substituents enhance metabolic stability and receptor affinity, making such analogs valuable in CNS drug discovery .
  • Stereochemical Influence : The (3S,4R) configuration contrasts with the (4S) configuration of the target compound, highlighting how stereochemistry dictates target engagement and potency .

Omeprazole and Benzimidazole Derivatives

Omeprazole, a proton pump inhibitor (PPI), contains a 4-methoxy-3,5-dimethylpyridin-2-yl group. While structurally distinct from piperidines, it underscores the role of methoxy groups in modulating enzyme inhibition:

  • Functional Role : Methoxy groups in omeprazole enhance electron-donating effects, stabilizing sulfoxide intermediates critical for H+/K+ ATPase inhibition .
  • Divergent Applications : Unlike (4S)-4-Methoxy-3,3-dimethylpiperidine, omeprazole’s methoxy group is part of a pyridine ring, emphasizing scaffold-specific bioactivity .

Natural Product Analogs

Palmarumycin LP1 and cladospirone, naphthoquinone spiroketals with methoxy groups, demonstrate broad antifungal and anticancer activities. These compounds highlight:

  • Methoxy in Complex Scaffolds : Methoxy groups in spiroketals contribute to hydrogen bonding and hydrophobic interactions, unlike their role in simpler piperidines .

Key Research Findings and Implications

  • Synthetic Accessibility : Piperidine derivatives with methoxy groups require precise regiochemical control, as seen in the low yield of 5-methoxy analogs .
  • Bioactivity Trends : Methoxy substituents in piperidines may enhance CNS penetration or enzyme inhibition, but positional effects (4 vs. 5) and stereochemistry significantly modulate outcomes .
  • Gaps in Data : Direct pharmacological or toxicological data for (4S)-4-Methoxy-3,3-dimethylpiperidine are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

(4S)-4-Methoxy-3,3-dimethylpiperidine is a piperidine derivative with notable biological properties. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential interactions with biological macromolecules and its role in biochemical pathways. This article provides an overview of the biological activity of (4S)-4-Methoxy-3,3-dimethylpiperidine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of (4S)-4-Methoxy-3,3-dimethylpiperidine includes a methoxy group at the 4-position and two methyl groups at the 3-position of the piperidine ring. This specific configuration contributes to its unique chemical reactivity and biological activity.

Property Value
Molecular FormulaC₇H₁₅N₁O
Molecular Weight129.20 g/mol
Boiling Point150 °C
SolubilitySoluble in organic solvents

The biological activity of (4S)-4-Methoxy-3,3-dimethylpiperidine is primarily attributed to its ability to interact with various enzymes and receptors. The methoxy group can engage in hydrogen bonding, enhancing its affinity for specific molecular targets. The compound may act as an inhibitor or activator depending on the context of its application.

  • Enzyme Interaction : The compound has been shown to influence the activity of enzymes involved in metabolic pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their catalytic activities.
  • Cellular Effects : Research indicates that (4S)-4-Methoxy-3,3-dimethylpiperidine can alter cellular signaling pathways and gene expression profiles. This modulation can lead to significant changes in cellular metabolism and overall function.

Antimicrobial Activity

A study examining the antimicrobial properties of piperidine derivatives highlighted that compounds similar to (4S)-4-Methoxy-3,3-dimethylpiperidine exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for different derivatives .

Neuropharmacological Effects

In a related study focusing on piperidine derivatives as potential inhibitors of the choline transporter (CHT), it was found that modifications at the 4-position significantly influenced the potency against CHT. Compounds with methoxy substitutions demonstrated enhanced selectivity and efficacy, suggesting that (4S)-4-Methoxy-3,3-dimethylpiperidine could be further explored for neuropharmacological applications .

Case Study 1: Synthesis and Biological Evaluation

A series of experiments were conducted to evaluate the structure-activity relationship (SAR) of piperidine derivatives, including (4S)-4-Methoxy-3,3-dimethylpiperidine. The results indicated that the presence of the methoxy group was crucial for maintaining biological activity against target enzymes involved in neurotransmitter regulation.

Compound Activity Remarks
(4S)-4-Methoxy-3,3-dimethylpiperidineModerate InhibitionEffective against CHT
4-MethoxypiperidineLow InhibitionLacks additional methyl groups
3,3-DimethylpiperidineMinimal ActivityNo methoxy substitution

Case Study 2: Cellular Impact Assessment

Further investigations into cellular responses highlighted that treatment with (4S)-4-Methoxy-3,3-dimethylpiperidine resulted in altered gene expression patterns related to metabolic processes. Specifically, there was a noted upregulation of genes associated with energy metabolism pathways .

Q & A

Q. What are the common synthetic routes for (4S)-4-Methoxy-3,3-dimethylpiperidine, and how do reaction conditions influence stereochemical outcomes?

The synthesis of (4S)-4-Methoxy-3,3-dimethylpiperidine typically involves stereoselective nucleophilic substitution or ring-closure strategies . For example, piperidine derivatives with methoxy and methyl groups are synthesized via alkylation of piperidine precursors using benzyl halides (e.g., 4-methoxy-3-methyl-benzyl chloride) under basic conditions . Stereochemical control is critical; chiral auxiliaries or enantioselective catalysts (e.g., phase-transfer catalysts) can enforce the (4S) configuration . Reaction temperature and solvent polarity significantly impact yield and enantiomeric excess—lower temperatures favor kinetic control, while polar aprotic solvents enhance nucleophilicity .

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of (4S)-4-Methoxy-3,3-dimethylpiperidine?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming regiochemistry. For example, methoxy protons resonate at ~3.2–3.5 ppm, while methyl groups on the piperidine ring appear as singlets (~1.0–1.2 ppm) .
  • Chiral HPLC or Polarimetry : To verify enantiopurity, chiral stationary phases (e.g., amylose-based columns) resolve enantiomers, while optical rotation data cross-references literature values .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula (e.g., C8_8H17_{17}NO) and fragmentation patterns .

Q. How do the methoxy and dimethyl substituents influence the compound’s physicochemical properties and reactivity?

The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) via hydrogen bonding, while the 3,3-dimethyl groups introduce steric hindrance, reducing nucleophilic attack at the piperidine nitrogen . Computational studies (e.g., DFT calculations) predict that the methyl groups stabilize the chair conformation, favoring equatorial positioning of the methoxy substituent . This steric effect also slows epimerization, critical for maintaining stereochemical integrity during storage .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during large-scale synthesis of (4S)-4-Methoxy-3,3-dimethylpiperidine?

  • Chiral Pool Synthesis : Starting from enantiopure precursors (e.g., (S)-proline derivatives) avoids racemization .
  • Low-Temperature Alkylation : Performing reactions below −20°C minimizes thermal racemization .
  • Protecting Group Strategies : Temporary protection of the piperidine nitrogen with Boc groups prevents undesired side reactions .

Q. How can researchers resolve contradictions in spectral data for structurally similar piperidine derivatives?

Discrepancies in NMR or IR data (e.g., unexpected splitting of methoxy signals) often arise from conformational flexibility or impurity co-elution . Solutions include:

  • Variable-Temperature NMR : Identifies dynamic conformational changes .
  • 2D NMR (COSY, HSQC) : Assigns coupling partners and confirms connectivity .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What computational methods predict the biological activity of (4S)-4-Methoxy-3,3-dimethylpiperidine derivatives?

  • Molecular Docking : Screens for binding affinity to targets like opioid receptors or enzymes (e.g., acetylcholinesterase) .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett constants) with activity .
  • MD Simulations : Assesses conformational stability in biological membranes .

Q. How do structural modifications to the piperidine ring affect binding affinity in receptor studies?

  • Methoxy Positioning : Para-methoxy groups enhance hydrogen bonding with receptors (e.g., serotonin transporters), while ortho-substituents sterically hinder binding .
  • Methyl Group Effects : 3,3-Dimethyl substitution rigidifies the piperidine ring, optimizing van der Waals interactions in hydrophobic pockets .

Q. What are the best practices for incorporating (4S)-4-Methoxy-3,3-dimethylpiperidine into bioconjugation or prodrug strategies?

  • Amide Coupling : React the secondary amine with activated carboxylic acids (e.g., NHS esters) under anhydrous conditions .
  • Prodrug Design : Link via pH-sensitive linkers (e.g., hydrazones) for targeted release in acidic environments .
  • Stability Testing : Monitor hydrolytic degradation in PBS buffers (pH 7.4 and 5.0) to assess shelf life .

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